1-[(1-tert-butyl-1H-tetrazol-5-yl)(4-methylphenyl)methyl]piperidine
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Overview
Description
1-[(1-tert-butyl-1H-tetrazol-5-yl)(4-methylphenyl)methyl]piperidine is a complex organic compound with a unique structure that includes a tetrazole ring, a piperidine ring, and a tert-butyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-tert-butyl-1H-tetrazol-5-yl)(4-methylphenyl)methyl]piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Tetrazole Ring to the Piperidine Ring: This step involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link the tetrazole ring to the piperidine ring.
Introduction of the tert-Butyl Group: This can be done using tert-butyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[(1-tert-butyl-1H-tetrazol-5-yl)(4-methylphenyl)methyl]piperidine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-[(1-tert-butyl-1H-tetrazol-5-yl)(4-methylphenyl)methyl]piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates.
Pharmaceuticals: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Materials Science: It is used in the development of novel materials with unique properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 1-[(1-tert-butyl-1H-tetrazol-5-yl)(4-methylphenyl)methyl]piperidine involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[(1-tert-butyl-1H-tetrazol-5-yl)(4-chlorophenyl)methyl]piperidine
- 1-[(1-tert-butyl-1H-tetrazol-5-yl)(4-fluorophenyl)methyl]piperidine
Uniqueness
1-[(1-tert-butyl-1H-tetrazol-5-yl)(4-methylphenyl)methyl]piperidine is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity compared to its analogs with different substituents .
Properties
Molecular Formula |
C18H27N5 |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
1-[(1-tert-butyltetrazol-5-yl)-(4-methylphenyl)methyl]piperidine |
InChI |
InChI=1S/C18H27N5/c1-14-8-10-15(11-9-14)16(22-12-6-5-7-13-22)17-19-20-21-23(17)18(2,3)4/h8-11,16H,5-7,12-13H2,1-4H3 |
InChI Key |
OGYRWWIGOBAZSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=NN=NN2C(C)(C)C)N3CCCCC3 |
Origin of Product |
United States |
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